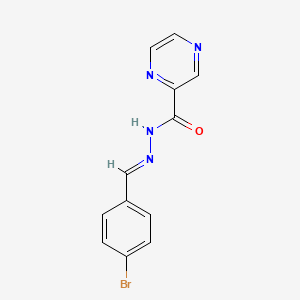

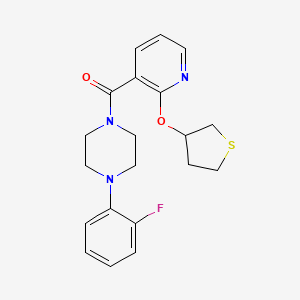

(E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazine derivative that has been synthesized using different methods and has been found to exhibit promising biological activities.

Scientific Research Applications

Photodynamic Therapy Applications

One area of interest is the use of compounds in photodynamic therapy (PDT). For instance, erythroplasia of Queyrat, an intraepithelial carcinoma in situ affecting the mucosal surfaces of the penis, has been treated successfully using topical 5-aminolaevulinic acid (ALA) photodynamic therapy. This therapy combines a photosensitizer precursor and visible light to produce a photodynamic effect, showcasing the potential for certain compounds to be used in treating malignant and premalignant skin diseases with the advantages of tumor specificity, preservation of function, and a good cosmetic result (Stables et al., 1999).

Hepatotoxicity and Protective Measures

Another significant area of research involves the study of hepatotoxicity induced by various drugs, including antituberculosis drugs like isoniazid and pyrazinamide, and the protective effects of compounds like N-acetylcysteine (NAC). A study demonstrated that NAC could protect against antituberculosis drug-induced hepatotoxicity, suggesting the potential for certain compounds to mitigate the side effects of drug therapies (Baniasadi et al., 2010).

Inhibition of Histamine Synthesis

Research into the inhibition of biosynthesis of histamine following oral administration of specific compounds like 4-bromo-3-hydroxybenzyloxyamine in humans, which resulted in decreased urinary excretion of histamine, indicates the potential for chemical compounds to play a role in managing conditions associated with histamine (Levine, 1966).

Antituberculosis Treatment

Studies on the pharmacokinetics of antituberculosis drugs, such as isoniazid, rifampin, and pyrazinamide, in the treatment of tuberculosis (TB), offer insights into how chemical compounds are metabolized and their effectiveness in treating diseases. These studies provide valuable information on the dosing and potential side effects of drug regimens, including the impact of co-administered drugs on treatment outcomes (Peloquin et al., 1997).

properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4O/c13-10-3-1-9(2-4-10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRVSADFNHHSQW-FRKPEAEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=NC=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~6~-(4-fluorobenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2922774.png)

![5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2922780.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2922781.png)

![1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2922790.png)

![N-(cyanomethyl)-3-methanesulfonyl-N-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2922791.png)

![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2922794.png)